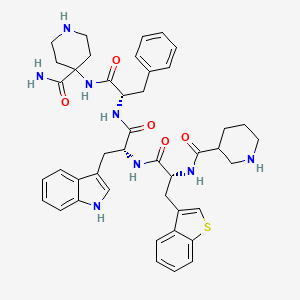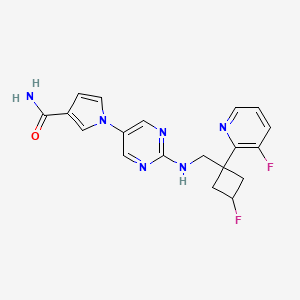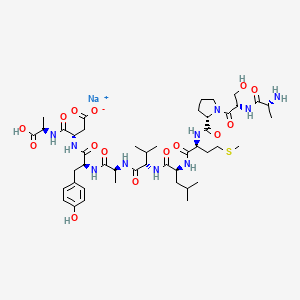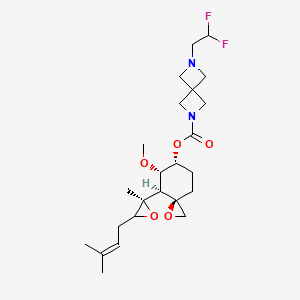![molecular formula C17H17F4N3O2 B610502 ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate CAS No. 1919050-87-5](/img/structure/B610502.png)
ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate
Descripción general
Descripción
This compound is an organic molecule with several functional groups. It contains an ethyl carbamate group, a trifluoromethyl group, and an aromatic ring with amino substituents . These functional groups could potentially give the compound a variety of chemical properties and reactivities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the carbamate group and the introduction of the trifluoromethyl group . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an aromatic ring, which likely contributes to its stability. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl group and the carbamate group. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate group could potentially make the compound polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Antibacterial Agents
Ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate and its analogs have been studied for their antibacterial properties. For instance, certain compounds in this class demonstrated notable antibacterial activity, with some showing more effectiveness than standard drugs like enoxacin. These findings underline the potential of these compounds in addressing bacterial infections (Egawa et al., 1984).
Chemical Synthesis Techniques
The compound and its derivatives have been a focus in the development of synthetic methods. Efficient syntheses, starting from various basic chemical compounds, have been developed. These methods are crucial for producing the compound and its analogs for further study and potential applications (Vaid et al., 2013).
Cancer Pain Management
Research has explored the use of this compound in managing cancer pain. In a clinical trial, it demonstrated significant effectiveness in reducing cancer pain compared to another drug, pentazocine. This highlights its potential as a therapeutic agent in oncology (Scheef & Wolf-Gruber, 1985).
Anticancer Agents
Modifications of the carbamate group in these compounds have been investigated for their effects on anticancer activity. Studies suggest that the presence and type of carbamate group significantly influence the compound's activity against cancer cells, indicating its potential in cancer treatment (Temple et al., 1989).
Antiepileptic Activity
Ethyl N-[2-amino-4-((4-fluorobenzyl)(prop-2-ynyl)amino)phenyl]carbamate, a derivative of the compound, has been studied for its enhanced antiepileptic activity. It showed promising results in a mouse model, indicating its potential as an antiepileptic drug (Zhou et al., 2015).
Herbicidal Activity
Novel derivatives of the compound have shown herbicidal activity against various weeds. This suggests a potential application in agriculture as a herbicide, particularly against dicotyledonous weeds (Wu et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N3O2/c1-2-26-16(25)24-13-8-7-12(14(18)15(13)22)23-9-10-3-5-11(6-4-10)17(19,20)21/h3-8,23H,2,9,22H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSMZQRRMPUGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



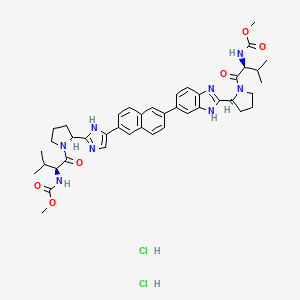
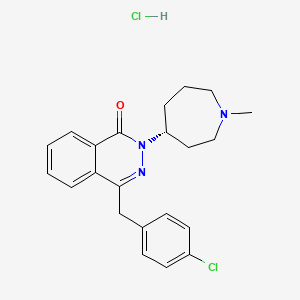

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)
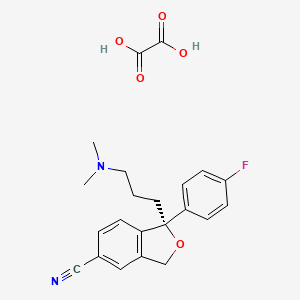
![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)


